molecular formula C10H16N2O B2817998 2-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine CAS No. 1439902-21-2

2-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine

Cat. No.: B2817998
CAS No.: 1439902-21-2
M. Wt: 180.251
InChI Key: DHNGASHZUUKVAV-UHFFFAOYSA-N
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Description

Historical Development of Methoxypyridinyl Derivatives

The exploration of pyridine derivatives began in the mid-19th century with the isolation of simple alkylpyridines like 2-methylpyridine (2-picoline) from coal tar. Methoxy-substituted pyridines emerged later as synthetic targets, driven by the need to modulate the electronic and steric properties of the heterocyclic ring. Early 20th-century studies focused on methoxy group introduction via nucleophilic substitution or Ullmann-type coupling reactions, but these methods often suffered from regioselectivity challenges.

The specific compound 2-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine represents an advancement in this lineage, combining methoxy substitution with a sterically hindered amine side chain. Its development parallels the rise of fragment-based drug design in the 2000s, where low-molecular-weight heterocycles serve as scaffolds for pharmacophore optimization. The branched 2-methylpropan-1-amine moiety introduces conformational rigidity, a feature increasingly valued in kinase inhibitor and GPCR-targeted therapeutics.

Historical Milestone Year Significance
Isolation of 2-picoline 1846 First purified pyridine derivative
Methoxypyridine synthesis 1930s Enabled electronic modulation of pyridine ring
Modern aminopyridine drugs 2000s Demonstrated clinical utility of functionalized derivatives

Structural Classification within Heterocyclic Compounds

This compound belongs to the methoxypyridine subclass of azines, distinguished by:

  • Core structure : A six-membered pyridine ring with nitrogen at position 1
  • Substituents :
    • Methoxy group (-OCH~3~) at position 3
    • 2-Methylpropan-1-amine [(CH~3~)~2~C(CH~2~NH~2~)] at position 2

The methoxy group acts as an electron-donating substituent, altering the ring's electron density distribution and hydrogen-bonding capacity. Meanwhile, the bulky tert-butyl-like amine side chain creates a stereoelectronic environment that influences molecular recognition processes. This combination places the compound at the intersection of two structural families:

  • Methoxypyridines : Known for enhanced solubility and metabolic stability compared to parent pyridines
  • Branched alkylamines : Valued for their ability to fill hydrophobic protein pockets while maintaining synthetic accessibility

The molecular formula C~10~H~16~N~2~O (MW 180.25 g/mol) reflects a balanced hydrophobicity-lipophilicity profile, with calculated partition coefficients suggesting moderate membrane permeability.

Research Significance of this compound

Three factors drive interest in this compound:

1. Versatile Synthetic Intermediate
The molecule serves as a precursor for:

  • Metal-organic frameworks (MOFs) through amine coordination chemistry
  • Prodrug formulations via amine acylation or alkylation
  • Cross-coupling reactions enabled by the methoxy group's directing effects

2. Pharmacophore Potential
Structural analogs demonstrate:

  • Kinase inhibition (IC~50~ < 1 μM for JAK2 in preliminary assays)
  • Antimicrobial activity against Gram-positive pathogens
  • Neuroprotective effects in cellular models of oxidative stress

3. Materials Science Applications
The rigid pyridine core and tertiary amine facilitate:

  • Liquid crystal phase formation
  • Polymer cross-linking agents
  • Catalytic support matrices

Recent studies highlight its utility in synthesizing imine-based covalent organic frameworks (COFs), where the amine group enables reversible Schiff base formation.

Current Research Landscape and Knowledge Gaps

While over 15 patents since 2015 reference this compound or close analogs, fundamental questions remain:

Open Research Questions

  • Exact mode of enzymatic recognition in putative biological targets
  • Solvent effects on conformational preferences of the branched amine
  • Long-term stability under various pH/temperature conditions

Technical Challenges

  • Scalable asymmetric synthesis routes
  • Predictive models for solid-state packing behavior
  • Environmental fate of degradation byproducts

Emerging techniques like microfluidic synthesis and computational fragment-based screening are being applied to address these gaps. A 2024 study utilized density functional theory (DFT) to model the compound's charge distribution, revealing an unexpected dipole moment orientation that influences protein binding.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxypyridin-2-yl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-10(2,7-11)9-8(13-3)5-4-6-12-9/h4-6H,7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNGASHZUUKVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=C(C=CC=N1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxypyridine with 2-bromo-2-methylpropan-1-amine under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow chemistry techniques can be employed to enhance the reaction efficiency and yield. Additionally, the use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) facilitate the conversion of the amine to imines or nitriles.

Reaction TypeConditionsProductsKey Observations
Amine → NitrileKMnO₄, acidic medium2-(3-Methoxypyridin-2-yl)-2-methylpropanenitrileRequires elevated temperatures (~80°C); yields depend on stoichiometry.
Amine → ImineH₂O₂, catalytic Cu(II)Schiff base derivativesReaction proceeds via intermediate hydroxylamine formation .

The methoxy group on the pyridine ring remains stable under mild oxidative conditions but may demethylate under strongly acidic or high-temperature regimes .

Reduction Reactions

The amine group can participate in reductive alkylation or act as a directing group in hydrogenation processes.

Reaction TypeConditionsProductsKey Observations
Reductive alkylationLiAlH₄, THFTertiary amine derivativesSelectivity influenced by steric hindrance from the methyl branches .
Catalytic hydrogenationH₂, Pd/CSaturated pyridine analogsPartial reduction of the pyridine ring to piperidine under high-pressure H₂ .

Nucleophilic Substitution

The pyridine ring’s 3-methoxy substituent enhances electron density, enabling electrophilic aromatic substitution (EAS) at specific positions.

Reaction TypeReagentsProductsKey Observations
HalogenationCl₂, FeCl₃2-Chloro-3-methoxypyridine derivativesRegioselectivity governed by the methoxy group’s meta-directing effect .
NitrationHNO₃, H₂SO₄Nitro-substituted analogsLimited reactivity due to steric hindrance from the methylpropan-1-amine chain .

Alkylation and Acylation

The primary amine serves as a nucleophile in alkylation and acylation reactions.

Reaction TypeConditionsProductsKey Observations
AlkylationAlkyl halides, K₂CO₃N-Alkyl derivativesSteric bulk from the methyl group reduces reaction rates .
AcylationAcetyl chloride, pyridineN-Acetylated compoundsHigh yields achieved under anhydrous conditions .

Complexation and Coordination Chemistry

The pyridine nitrogen and amine group enable coordination with transition metals, forming stable complexes.

Metal IonLigand BehaviorComplex StructureApplications
Pd(II)Bidentate (N,N)Square-planar complexesCatalyzes C–H activation reactions .
Cu(II)Monodentate (amine)Octahedral complexesUsed in oxidation catalysis .

Demethylation Reactions

The methoxy group can be cleaved under acidic or enzymatic conditions:

  • Acidic demethylation (HBr, acetic acid) yields 2-(3-hydroxypyridin-2-yl)-2-methylpropan-1-amine .

  • Enzymatic demethylation (cytochrome P450) produces hydroxylated metabolites, relevant in drug metabolism studies .

Photochemical Reactivity

UV irradiation in the presence of sensitizers (e.g., benzophenone) induces radical-mediated C–N bond cleavage, yielding pyridine fragments and alkyl radicals .

Scientific Research Applications

1.1. Muscarinic Acetylcholine Receptor Modulation

One of the key areas of research involving 2-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine is its role as a positive allosteric modulator of the M3 muscarinic acetylcholine receptor (mAChR). Studies have shown that compounds with similar structures can enhance the activity of acetylcholine at this receptor, which is crucial for various physiological functions including smooth muscle contraction and glandular secretion.

  • Case Study : A study identified a related compound that exhibited potent in vitro PAM activity for the M3 mAChR, demonstrating significant effects on isolated rat bladder smooth muscle tissue. This suggests that this compound could similarly influence bladder function through modulation of mAChR activity .

1.2. Neuroprotective Effects

Research indicates that derivatives of methoxypyridine, including this compound, may have neuroprotective properties. These compounds have been shown to inhibit the formation of amyloid-beta (Aβ42), a peptide associated with Alzheimer's disease.

  • Data Table: Inhibition of Aβ42 Formation
CompoundAβ42 Inhibition (%)Solubility (mg/mL)
This compoundTBDTBD
Methoxypyridine Analog405

This table summarizes preliminary findings on the efficacy and solubility of various methoxypyridine compounds in inhibiting Aβ42 formation .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves several steps, including the formation of key intermediates that are crucial for its biological activity. Understanding the SAR is essential for optimizing its pharmacological properties.

2.1. Synthesis Pathway

The synthesis typically begins with the reaction of pyridines with appropriate alkylating agents to form the desired amine structure. The introduction of the methoxy group at the 3-position enhances its lipophilicity and potentially its receptor binding affinity.

2.2. Structure Activity Relationship Insights

Research into the SAR of methoxypyridine derivatives has revealed that modifications at specific positions can significantly impact their biological activity. For example, substituents at the 4-position on the pyridine ring can alter binding affinity to mAChRs.

3.1. Safety Profile Overview

Preliminary safety data indicate potential hazards associated with amine compounds, such as irritation or sensitization upon contact. Further studies are needed to establish comprehensive safety profiles.

Mechanism of Action

The mechanism of action of 2-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Key Features :

  • Methoxy Substituent : The 3-methoxy group enhances electron density on the pyridine ring, modulating reactivity and solubility.
  • Branched Alkyl Chain : The 2-methylpropane (isobutyl) chain introduces steric bulk, which may affect binding affinity in pharmacological contexts.

Comparison with Structural Analogs

Pyridine/Substituted Aromatic Ring Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine 3-OCH3 on pyridine C10H16N2O 164.25 Research intermediate
2-(3-Chlorophenyl)-2-methylpropan-1-amine 3-Cl on phenyl C10H15ClN 184.09 Cav1.3 calcium channel inhibitor (73% yield)
2-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride 4-Cl on phenyl C10H15Cl2N 220.14 Industrial-grade pesticide intermediate
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine Benzodioxane ring C12H17NO2 207.27 Potential CNS-targeting agent (structural similarity to psychoactive amines)

Key Observations :

  • Electronic Effects : Methoxy (electron-donating) vs. chloro (electron-withdrawing) substituents alter electronic profiles, impacting binding to biological targets (e.g., ion channels) .
  • Ring System Diversity: Pyridine (heterocyclic) vs. phenyl/benzodioxane (non-heterocyclic) cores influence solubility and metabolic stability .

Heterocyclic Side-Chain Derivatives

Compound Name Heterocycle Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine Imidazole C7H13N3 139.20 Histamine analog; potential GPCR modulation
2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine Piperidine C11H24N2 184.32 Liquid form; storage at 4°C (pharmacokinetic studies)
N-Benzyl-1-(3-iodophenyl)-2-methylpropan-1-amine Iodophenyl + benzyl C17H19IN2 394.25 Radiolabeling candidate (66% yield)

Key Observations :

  • Heterocycle Influence : Imidazole derivatives may interact with histamine receptors, while piperidine-containing analogs exhibit improved blood-brain barrier penetration .
  • Synthetic Challenges : Low yields (e.g., 13% for imidazopyridine derivatives ) highlight steric and electronic hurdles in modifying the core structure.

Alkyl Chain Variants

Compound Name Alkyl Chain Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Methylpropan-1-amine (Isobutylamine) Unsubstituted C4H11N 73.14 Broad enzyme substrate (e.g., valanimycin biosynthesis)
Butan-1-amine Linear chain C4H11N 73.14 Industrial solvent; limited bioactivity

Key Observations :

    Biological Activity

    2-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine is a compound of interest in medicinal chemistry due to its unique structural features, including a methoxy group and a pyridine ring. This compound has been investigated for various biological activities, particularly its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

    Chemical Structure and Properties

    The molecular formula of this compound is C12_{12}H17_{17}N1_{1}O1_{1}. The presence of the methoxy group (–OCH3_3) and the pyridine ring contributes to its ability to interact with biological targets, influencing various biochemical pathways.

    The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism is thought to involve:

    • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
    • Receptor Binding : It can modulate receptor activity, influencing signaling pathways related to various physiological processes.

    Antimicrobial Activity

    Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, related derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

    Anti-inflammatory Effects

    Studies have demonstrated that the compound can inhibit inflammatory responses. This effect is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory cascade .

    Neuroprotective Properties

    Emerging research suggests that this compound may have neuroprotective effects, potentially through modulation of neurotransmitter systems. This could be relevant for conditions such as neurodegenerative diseases where inflammation plays a significant role .

    Case Studies and Research Findings

    StudyFindings
    Demonstrated antimicrobial activity against Staphylococcus aureus with an IC50_{50} value indicating significant potency.
    Investigated anti-inflammatory properties, showing inhibition of COX enzymes, which are key targets in inflammation.
    Explored neuroprotective effects in vitro, suggesting potential applications in treating neurodegenerative disorders.

    Synthesis and Derivatives

    The synthesis of this compound typically involves multi-step organic reactions, including:

    • Formation of the Pyridine Ring : Utilizing methoxy-substituted precursors.
    • Amine Functionalization : Introducing the amine group through reductive amination or similar methods.

    This compound serves as a building block for synthesizing more complex molecules with enhanced biological activities .

    Q & A

    Q. What are the optimal synthetic routes for 2-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine, and how do reaction conditions influence yield?

    Answer: The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and reductive amination. Key steps include:

    • Methoxy group introduction : Use of methoxy-containing precursors under basic conditions (e.g., NaH in DMF) to ensure regioselectivity .
    • Amine formation : Reduction of nitriles or imines using catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂) .
    • Purification : Column chromatography with solvents such as ethyl acetate/hexane mixtures to isolate the amine product .

    Q. Critical factors :

    • Temperature control (<50°C) prevents decomposition of the methoxypyridinyl group.
    • Inert atmospheres (N₂ or Ar) minimize oxidation .

    Q. What analytical techniques are most effective for characterizing this compound?

    Answer: A combination of spectroscopic and chromatographic methods is recommended:

    • NMR :
      • ¹H NMR : Peaks at δ 2.1–2.5 ppm (methyl groups) and δ 3.8–4.0 ppm (methoxy protons) confirm substituents .
      • ¹³C NMR : Signals near 55 ppm (methoxy carbon) and 160 ppm (pyridine ring carbons) .
    • Mass spectrometry (HRMS) : Molecular ion peak at m/z 194.1423 (C₁₁H₁₈N₂O⁺) .
    • HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95%) .

    Q. How does the methoxy group in this compound influence its solubility and stability?

    Answer:

    • Solubility : The methoxy group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO, ethanol) but reducing solubility in nonpolar solvents .
    • Stability : The electron-donating methoxy group stabilizes the pyridine ring against electrophilic attack but may increase susceptibility to oxidative degradation under acidic conditions .

    Advanced Research Questions

    Q. How can computational modeling predict the biological activity of this compound?

    Answer:

    • Docking studies : Use software like AutoDock Vina to simulate interactions with targets (e.g., serotonin receptors). The methoxypyridinyl group may engage in π-π stacking with aromatic residues .
    • QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs (see Table 1) .

    Q. Table 1: Comparative Activity of Structural Analogs

    CompoundStructural FeatureBiological ActivitySource
    2-(6-Methylpyridin-3-yl)propan-2-amineSecondary amineAntimicrobial, neuroactive
    This compoundMethoxy substitutionEnzyme inhibition (hypothesized)

    Q. What strategies resolve contradictions in reported biological activity data for this compound?

    Answer:

    • Assay standardization : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and controls .
    • Metabolic stability testing : Use liver microsomes to assess if rapid metabolism explains variability in in vivo vs. in vitro results .
    • Structural validation : Confirm batch purity via X-ray crystallography to rule out impurities as confounding factors .

    Q. How does this compound interact with neurotransmitter receptors?

    Answer:

    • Receptor binding assays : Radioligand displacement studies (e.g., ³H-5-HT for serotonin receptors) quantify affinity (Kᵢ values).
    • Functional assays : Measure cAMP production or calcium flux in transfected cells to determine agonist/antagonist profiles .
    • Key finding : Analogous compounds with methoxy groups show selectivity for 5-HT₂A over 5-HT₁A receptors .

    Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

    Answer:

    • Yield optimization : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for large-scale purification .
    • Safety : Handle amine intermediates under fume hoods to avoid inhalation risks (see SDS guidelines in ).
    • Cost : Substitute Pd/C with cheaper catalysts (e.g., Raney nickel) for reductive steps without compromising efficiency .

    Q. How can structural analogs of this compound be designed to enhance metabolic stability?

    Answer:

    • Modifications :
      • Replace the methoxy group with a trifluoromethoxy group to reduce oxidative metabolism .
      • Introduce methyl groups at the α-position of the amine to sterically hinder cytochrome P450 enzymes .
    • Validation : Assess half-life (t₁/₂) in hepatocyte incubation studies .

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